4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine
Overview
Description
4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine is a useful research compound. Its molecular formula is C10H10ClF3N2O and its molecular weight is 266.65 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with leucine-rich repeat kinase 2 (LRRK2), an enzyme associated with Parkinson’s disease . The nature of this interaction involves the inhibition of LRRK2 activity, which is significant for understanding the compound’s potential therapeutic effects. Additionally, this compound has been studied for its binding affinity to various other proteins, which may influence its biochemical properties and applications .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the signaling pathways involved in neurodegenerative diseases, thereby altering gene expression patterns and metabolic activities within the cells . These cellular effects highlight the compound’s potential in therapeutic interventions for diseases like Parkinson’s.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound inhibits the activity of LRRK2 by binding to its active site, thereby preventing the enzyme from catalyzing its substrate . This inhibition leads to downstream effects on cellular signaling and gene expression. Additionally, the compound may interact with other enzymes and proteins, either inhibiting or activating their functions, which contributes to its overall biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but may degrade over extended periods, leading to changes in its biochemical activity . Long-term in vitro and in vivo studies are essential to fully understand the temporal effects of this compound on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of metabolic processes . Understanding the dosage thresholds is crucial for developing safe and effective therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound may affect metabolic flux and alter metabolite levels within cells, thereby impacting overall cellular function . Detailed studies on the metabolic pathways of this compound are necessary to elucidate its role in cellular metabolism and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic settings.
Subcellular Localization
The subcellular localization of this compound is a critical factor that affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns influence the compound’s interactions with biomolecules and its overall biochemical activity.
Properties
IUPAC Name |
4-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3N2O/c11-8-5-7(10(12,13)14)6-9(15-8)16-1-3-17-4-2-16/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQNSIJQBWBVQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CC(=C2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701210869 | |
Record name | 4-[6-Chloro-4-(trifluoromethyl)-2-pyridinyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701210869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1053659-40-7 | |
Record name | 4-[6-Chloro-4-(trifluoromethyl)-2-pyridinyl]morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1053659-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[6-Chloro-4-(trifluoromethyl)-2-pyridinyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701210869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.